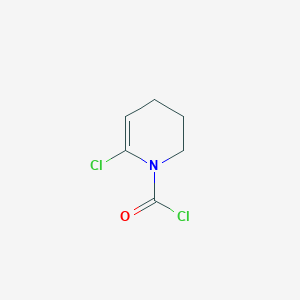

6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride

Overview

Description

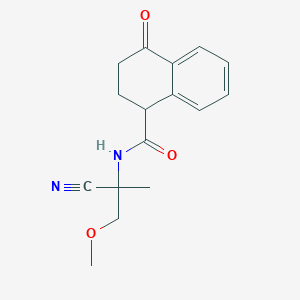

6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride is a chemical compound with the molecular formula C6H7Cl2NO . It is used in various chemical reactions and has a CAS number of 5100-15-2 .

Synthesis Analysis

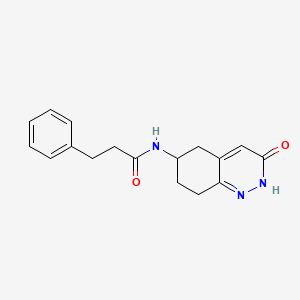

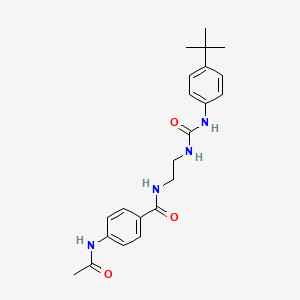

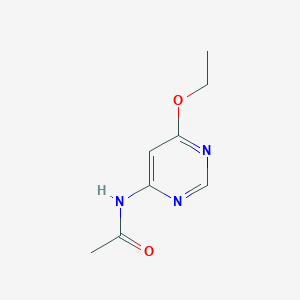

The synthesis of this compound involves several steps. One method involves starting from metacetamol and malonic acid . Another method involves the saponification of ethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 180.03 . It has 14 hydrogen bond acceptors, 6 hydrogen bond donors, and 5 freely rotating bonds .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the preparation of Brinzolamide . It is also used in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives .Physical and Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3, a boiling point of 930.9±75.0 °C at 760 mmHg, and a flash point of 516.8±37.1 °C . It has a polar surface area of 247 Å2 and a molar volume of 344.3±3.0 cm3 .Scientific Research Applications

Conformational and Vibrational Analysis

Conformational and vibrational analyses using DFT calculations have been performed on pyridinecarbonyl chlorides, including 2-, 3-, and 4-pyridinecarbonyl chlorides, to understand their stable conformations and the influence of solvents on their stability. These studies provide foundational knowledge for further research involving 6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride by offering insights into the conformational preferences and solvent effects on related compounds (Abdalla, Umar, & Mokhtar, 2016).

Photochemical Degradation Studies

Investigations into the photochemical fate of chlorpyrifos degradation products, such as 3,5,6-trichloro-2-pyridinol, have implications for understanding the environmental persistence and breakdown pathways of similar chlorinated organic compounds. These studies are relevant for assessing the environmental impact and designing more eco-friendly derivatives of this compound (Žabar et al., 2016).

Combustion By-products Analysis

Research on the combustion of polyvinyl chloride and the formation of chlorinated pyrenes elucidates the potential environmental hazards from burning materials containing chlorinated compounds, such as this compound. Understanding these mechanisms is crucial for environmental protection and waste management strategies (Miyake et al., 2017).

Catalytic Applications in Organic Synthesis

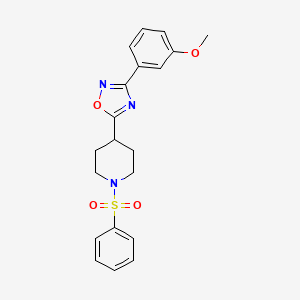

Palladium(II) complexes involving pyridine-based ligands have shown high catalytic activity for Heck reactions. This research area is significant for developing novel catalysts and synthetic pathways in organic chemistry, potentially including reactions with this compound as a starting material or intermediate (Das, Rao, & Singh, 2009).

Future Directions

Properties

IUPAC Name |

6-chloro-3,4-dihydro-2H-pyridine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2NO/c7-5-3-1-2-4-9(5)6(8)10/h3H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOVQRRLTYPIST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(N(C1)C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2734638.png)

![N-(3-acetamidophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2734645.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2734647.png)

![4-{[1-(3-Fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2734648.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxybenzamide](/img/structure/B2734649.png)

![N-[2-(1-Methyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2734653.png)

![2-(3-(phenylsulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2734657.png)